molecular formula C11H15NO6S B2600289 N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine CAS No. 363572-86-5

N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine

Cat. No.: B2600289
CAS No.: 363572-86-5
M. Wt: 289.3
InChI Key: QEFVADPJRBYYQS-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a methylsulfonyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and methylsulfonyl chloride.

    Formation of Intermediate: The 2,4-dimethoxyaniline reacts with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)amine.

    Glycine Coupling: The intermediate is then coupled with glycine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethoxyphenyl)-glycine: Lacks the methylsulfonyl group.

    N-(Methylsulfonyl)-glycine: Lacks the 2,4-dimethoxyphenyl group.

    N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-alanine: Similar structure but with alanine instead of glycine.

Uniqueness

N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine is unique due to the presence of both the 2,4-dimethoxyphenyl and methylsulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(2,4-dimethoxy-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-17-8-4-5-9(10(6-8)18-2)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFVADPJRBYYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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